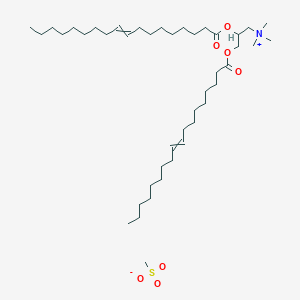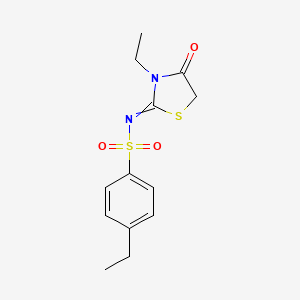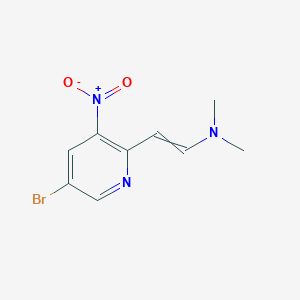
2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DOTAP MESYLATE is typically synthesized through the reaction of N-(2,3-dioleoyloxy-1-propyl)-N,N,N-trimethylammonium chloride with methanesulfonic acid. The reaction involves the following steps:
Esterification: The initial step involves the esterification of 2,3-epoxypropyltrimethylammonium chloride with oleic acid to form N-(2,3-dioleoyloxy-1-propyl)-N,N,N-trimethylammonium chloride.
Mesylation: The chloride salt is then reacted with methanesulfonic acid to produce DOTAP MESYLATE.
Industrial Production Methods
Industrial production of DOTAP MESYLATE follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified through crystallization and filtration to achieve a purity of 98% or higher .
Analyse Des Réactions Chimiques
Types of Reactions
DOTAP MESYLATE primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in esterification and hydrolysis reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions typically occur under mild conditions.
Esterification: This reaction involves the use of carboxylic acids and occurs under acidic conditions.
Hydrolysis: DOTAP MESYLATE can be hydrolyzed in the presence of water, especially under basic conditions.
Major Products Formed
Substitution Reactions: The major products are substituted ammonium compounds.
Esterification: The products are esters of DOTAP.
Applications De Recherche Scientifique
DOTAP MESYLATE is extensively used in various fields of scientific research:
Chemistry: It is used as a reagent for the synthesis of other cationic lipids and surfactants.
Biology: DOTAP MESYLATE is widely used in gene transfection studies.
Medicine: In medical research, DOTAP MESYLATE is used in the development of gene therapies and mRNA vaccines.
Industry: It is used in the formulation of lipid nanoparticles for drug delivery systems.
Mécanisme D'action
DOTAP MESYLATE exerts its effects through the formation of cationic liposomes. These liposomes interact with the negatively charged cell membrane, facilitating the fusion and subsequent release of the encapsulated genetic material into the cell. The cationic nature of DOTAP MESYLATE enhances its interaction with the cell membrane, promoting efficient gene delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dioleoyl-3-trimethylammonium-propane chloride (DOTAP chloride)
- 1,2-Dioleoyl-3-trimethylammonium-propane iodide (DOTAP iodide)
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
Uniqueness of DOTAP MESYLATE
DOTAP MESYLATE is unique due to its high efficiency in gene transfection and delivery. Compared to DOTAP chloride and DOTAP iodide, DOTAP MESYLATE has shown superior performance in delivering nucleic acids to cells. Its ability to form stable liposomal structures and its high transfection efficiency make it a preferred choice in gene therapy and vaccine development .
Propriétés
Formule moléculaire |
C43H83NO7S |
|---|---|
Poids moléculaire |
758.2 g/mol |
Nom IUPAC |
2,3-di(octadec-9-enoyloxy)propyl-trimethylazanium;methanesulfonate |
InChI |
InChI=1S/C42H80NO4.CH4O3S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
APGRDDRQPNSEQY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[5-(2-hydroxyethyl)-3-(2-hydroxy-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14104080.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14104093.png)
![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104110.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B14104114.png)
![7-Chloro-2-(3-hydroxypropyl)-6-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104116.png)


![9-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104141.png)
![N-(2-chloro-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104148.png)
![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14104149.png)


![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B14104157.png)
![8-(2-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14104161.png)
